REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[Cl:12][C:13]1[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=1[NH2:15].[F-].[K+]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[Cl:12])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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3 mL
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Type
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reactant
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Smiles
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BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
2.87 mL
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Type
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reactant
|
Smiles
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ClC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
0.792 g
|
Type
|
reactant
|
Smiles
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[F-].[K+]
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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WASH
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Details
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the mixture was successively washed with water (100 mL), 10% HCl (2×50 mL) and brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The resulting organic solution was dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The resulting crude material was purified by flash chromatography on SiO2(DCM:hexanes=25:75)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)NC1=C(C=CC=C1)Cl)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |